molecular formula C12H12O3 B14061096 Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate

Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B14061096
M. Wt: 204.22 g/mol
InChI Key: WWEFKZAOPOVOLD-UHFFFAOYSA-N
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Description

Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a formyl group and a carboxylate ester group attached to an indene ring system. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of an indene derivative with appropriate reagents to introduce the formyl and carboxylate ester groups. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indene structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the indene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 6-carboxy-2,3-dihydro-1H-indene-5-carboxylate.

    Reduction: Methyl 6-hydroxymethyl-2,3-dihydro-1H-indene-5-carboxylate.

    Substitution: Various substituted indene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the formyl group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of an indene ring.

Uniqueness

Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to the presence of both formyl and carboxylate ester groups on the indene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C12H12O3/c1-15-12(14)11-6-9-4-2-3-8(9)5-10(11)7-13/h5-7H,2-4H2,1H3

InChI Key

WWEFKZAOPOVOLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CCCC2=C1)C=O

Origin of Product

United States

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